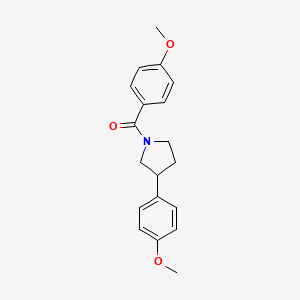

(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-7-3-14(4-8-17)16-11-12-20(13-16)19(21)15-5-9-18(23-2)10-6-15/h3-10,16H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRICQYWKKUDIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Nitroalkene Intermediates

A foundational approach to constructing the pyrrolidine ring involves nitroalkene cyclization, as demonstrated in analogous syntheses. In this method, (E)-1-methoxy-4-(2-nitrovinyl)benzene serves as the starting material. Reaction with formaldehyde and sarcosine (N-methylglycine) in acetonitrile under reflux conditions facilitates a tandem Michael addition-intramolecular alkylation sequence. The nitro group acts as an electron-withdrawing group, enabling conjugate addition of the amine to the α,β-unsaturated nitroalkene. Subsequent cyclization forms the pyrrolidine ring, while the 4-methoxyphenyl substituent is introduced via the nitroalkene precursor.

Optimization Insights :

- Solvent : Acetonitrile enhances reaction rates due to its polar aprotic nature, stabilizing transition states during cyclization.

- Temperature : Reflux conditions (80–85°C) are critical for achieving complete conversion within 8 hours.

- Yield : Reported yields for analogous pyrrolidine derivatives reach 73% after chromatographic purification.

Grignard Reaction-Based Ketone Formation

The methanone moiety in the target compound can be introduced via Grignard reagent addition to nitriles, a strategy highlighted in patent literature. For instance, treating 4-methoxybenzonitrile with a Grignard reagent derived from 3-(4-methoxyphenyl)pyrrolidine generates the corresponding ketone after acidic workup. This method leverages the strong nucleophilicity of Grignard reagents to attack the nitrile’s electrophilic carbon, followed by hydrolysis to yield the ketone.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Grignard Reagent | 3-(4-Methoxyphenyl)pyrrolidine-MgBr |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Yield | 50–65% (theoretical) |

Advantages :

- High functional group tolerance for aromatic methoxy groups.

- Compatibility with pyrrolidine’s secondary amine, provided protective groups (e.g., Boc) are employed during reagent preparation.

Michael Addition and Intramolecular Alkylation

A telescoped synthesis route involving Michael addition and intramolecular alkylation is adapted from patented protocols. The process begins with methylenation of a pre-formed ketone intermediate using formaldehyde and diethylamine, generating an α,β-unsaturated ketone. Ethanolamine then undergoes Michael addition to the enone system, followed by Boc protection and intramolecular alkylation to form the pyrrolidine ring.

Key Steps :

- Methylenation :

$$

\text{Ketone} + \text{HCHO} \xrightarrow{\text{Et}_2\text{NH, AcOH}} \alpha,\beta\text{-unsaturated ketone}

$$ - Michael Addition :

$$

\alpha,\beta\text{-unsaturated ketone} + \text{H}2\text{NCH}2\text{CH}_2\text{OH} \rightarrow \text{Adduct}

$$ - Cyclization :

$$

\text{Adduct} \xrightarrow{\text{Boc protection, base}} \text{Pyrrolidine}

$$

Yield Considerations :

- The telescoped process minimizes intermediate isolation, improving overall yield to ~60%.

- Mesylate leaving groups enhance cyclization efficiency compared to chlorides.

Comparative Analysis of Synthetic Routes

Emerging Trends :

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxyphenyl groups can also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .

Comparison with Similar Compounds

Similar Compounds

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: A closely related compound with a hydroxyl group instead of a methoxy group.

Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group.

Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl functional group, known for their versatile applications.

Uniqueness

(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is unique due to the presence of two methoxyphenyl groups and a pyrrolidinyl group, which confer specific chemical and biological properties

Biological Activity

(4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of appropriate amine precursors.

- Attachment of the Methoxyphenyl Group : Nucleophilic substitution reactions are commonly employed to attach methoxyphenyl groups.

- Final Coupling : The final step often involves coupling with a methanone group, utilizing reagents such as coupling agents under controlled conditions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related methanone derivatives can inhibit tumor growth in xenograft models, suggesting a potential application in cancer therapy .

The biological activity of this compound is hypothesized to involve modulation of key signaling pathways. Specifically, it may interact with telomerase, an enzyme often overexpressed in cancer cells, thereby inhibiting cellular proliferation and inducing apoptosis . The presence of methoxy groups is believed to enhance its binding affinity to molecular targets, influencing its pharmacological profile.

Case Studies

- In Vivo Studies : In vivo experiments demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an antitumor agent .

- In Vitro Studies : In vitro assays revealed high antiproliferative activity against SMMC-7721 cells with an IC50 value indicating effective inhibition at low concentrations .

Comparative Analysis

The following table summarizes the biological activity of this compound in comparison with related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | High antiproliferative activity | < 10 | Telomerase inhibition |

| (4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone | Significant tumor growth inhibition | 5.0 | Telomerase modulation |

| (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone | Moderate activity against various cell lines | 15.0 | Enzyme interaction |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (4-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including pyrrolidine ring formation and methoxyphenyl group introduction. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used under controlled temperatures (e.g., 60–80°C). Reaction progress is monitored via thin-layer chromatography (TLC) to optimize yield and purity .

- Optimization : Parameters such as catalyst choice (e.g., palladium for coupling reactions), stoichiometry, and inert atmospheres (argon/nitrogen) are critical. Post-synthesis purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and what key features do they identify?

- Techniques :

| Method | Structural Insights | Example Data (Hypothetical) |

|---|---|---|

| ¹H/¹³C NMR | Confirms pyrrolidine ring protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) | ¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃) |

| IR | Detects carbonyl (C=O) stretch (~1650 cm⁻¹) and aromatic C-O (1250 cm⁻¹) | IR (KBr): 1652 cm⁻¹ (C=O) |

| Mass Spec | Validates molecular ion peak (e.g., [M+H]⁺ = 352.18) | HRMS: m/z 352.1789 (calc. 352.1785) |

Q. How is preliminary biological activity screening conducted for this compound?

- Approach : Initial assays focus on antimicrobial (e.g., MIC against E. coli) or kinase inhibition (e.g., IC₅₀ in enzymatic assays). Structural analogs with pyrrolidine and methoxyphenyl moieties show affinity for GPCRs or proteases, guiding target selection .

- Assay Design : Dose-response curves (0.1–100 µM) and controls (DMSO vehicle) ensure reproducibility. Cell viability assays (MTT) assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

- Analysis Framework :

- Replicate Conditions : Ensure identical assay protocols (pH, temperature, cell lines).

- Metabolic Stability : Assess compound degradation via liver microsome assays (e.g., t₁/₂ in human hepatocytes) .

- Epistatic Analysis : Use knock-out models to validate target specificity (e.g., CRISPR-edited cell lines) .

- Case Study : Discrepancies in IC₅₀ values may arise from differential stereochemistry or impurities (>95% purity required) .

Q. What computational strategies predict binding modes with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR). The methoxyphenyl group may occupy hydrophobic pockets .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD < 2 Å) .

- Validation : Compare computational ΔG values with experimental ITC (isothermal titration calorimetry) data .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency?

- Design :

- Analog Synthesis : Modify pyrrolidine substituents (e.g., fluoro vs. methoxy groups) .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) .

- Data Interpretation : Correlate substituent electronegativity with activity (e.g., Hammett plots) .

Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?

- In Vitro : Microsomal stability assays (rat/human liver microsomes) quantify metabolite formation (LC-MS/MS) .

- In Vivo : PK studies in rodents measure Cmax, t₁/₂, and bioavailability (oral vs. IV administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.